Cas no 2229049-81-2 (methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate)

Methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate is a halogenated phenyl hydroxyacetate ester with applications in organic synthesis and pharmaceutical intermediate development. The compound features both bromo and chloro substituents on the phenyl ring, enhancing its reactivity in cross-coupling reactions and electrophilic substitutions. The hydroxyacetate moiety provides a versatile functional group for further derivatization, such as oxidation or reduction. Its structural properties make it valuable for constructing complex molecules in medicinal chemistry and agrochemical research. The ester group improves solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful for researchers exploring halogenated aromatic systems and chiral synthetic intermediates.
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate structure
2229049-81-2 structure
商品名:methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
CAS番号:2229049-81-2
MF:C9H8BrClO3
メガワット:279.515021324158
CID:6111194
PubChem ID:53703784

methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
    • EN300-1921309
    • 2229049-81-2
    • インチ: 1S/C9H8BrClO3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3
    • InChIKey: BVSSAYSTPKNULZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CC(=C1)C(C(=O)OC)O)Cl

計算された属性

  • せいみつぶんしりょう: 277.93453g/mol
  • どういたいしつりょう: 277.93453g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1921309-1.0g
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
2229049-81-2
1g
$986.0 2023-05-23
Enamine
EN300-1921309-1g
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
2229049-81-2
1g
$770.0 2023-09-17
Enamine
EN300-1921309-0.1g
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
2229049-81-2
0.1g
$678.0 2023-09-17
Enamine
EN300-1921309-0.5g
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
2229049-81-2
0.5g
$739.0 2023-09-17
Enamine
EN300-1921309-0.05g
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
2229049-81-2
0.05g
$647.0 2023-09-17
Enamine
EN300-1921309-0.25g
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
2229049-81-2
0.25g
$708.0 2023-09-17
Enamine
EN300-1921309-10.0g
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
2229049-81-2
10g
$4236.0 2023-05-23
Enamine
EN300-1921309-5g
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
2229049-81-2
5g
$2235.0 2023-09-17
Enamine
EN300-1921309-10g
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
2229049-81-2
10g
$3315.0 2023-09-17
Enamine
EN300-1921309-2.5g
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
2229049-81-2
2.5g
$1509.0 2023-09-17

methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate 関連文献

methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetateに関する追加情報

Introduction to Methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate (CAS No. 2229049-81-2)

Methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate, with the chemical formula C8H6Brc12O3, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its structural features and potential applications in drug development. The presence of both bromo and chloro substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate in synthesizing various bioactive molecules.

The CAS number 2229049-81-2 uniquely identifies this compound and serves as a key reference for researchers and industry professionals. Its molecular structure, characterized by a hydroxyacetate moiety, suggests potential roles in metabolic pathways and enzyme inhibition. These attributes have positioned it as a subject of interest in medicinal chemistry research.

In recent years, the pharmaceutical industry has seen a surge in the exploration of halogenated aromatic compounds due to their diverse biological activities. Methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate is no exception, with studies indicating its utility in the synthesis of novel therapeutic agents. Researchers have been particularly intrigued by its potential as a precursor for developing compounds with anti-inflammatory, anticancer, and antimicrobial properties.

The synthesis of this compound involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of bromo and chloro groups at specific positions on the phenyl ring is critical, as it dictates the reactivity and biological activity of the final product. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

One of the most compelling aspects of Methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate is its role in drug discovery programs. Its structural framework allows for modifications that can enhance pharmacokinetic properties, such as solubility and bioavailability. This flexibility has made it a favorite among medicinal chemists seeking to develop next-generation pharmaceuticals.

The compound's potential applications extend beyond traditional drug development. It has been explored in the synthesis of agrochemicals and specialty chemicals, where its unique structure offers advantages in terms of stability and reactivity. These findings underscore the versatility of Methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate and highlight its importance across multiple industries.

Recent research has also focused on understanding the mechanistic aspects of reactions involving this compound. By elucidating how it interacts with biological targets, scientists can gain insights into its potential therapeutic effects. This knowledge is crucial for designing more effective drugs with fewer side effects.

The impact of Methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate on pharmaceutical innovation is further amplified by its compatibility with various functional groups. This allows for the creation of a wide array of derivatives, each with distinct properties tailored to specific therapeutic needs. Such adaptability is rare and highly valued in the development of new medicines.

In conclusion, Methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate represents a significant advancement in chemical synthesis and drug development. Its unique structural features and versatile reactivity make it an indispensable tool for researchers aiming to create innovative therapeutic agents. As scientific understanding continues to evolve, this compound is poised to play an even greater role in shaping the future of pharmaceuticals.

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